molecular formula C12H13N3O2 B5218562 1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B5218562
M. Wt: 231.25 g/mol
InChI Key: JITFXKBRKYKSTC-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole ring substituted with a dimethylphenyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(2,3-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions to form corresponding salts or esters.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the triazole ring.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid include other triazole derivatives, such as:

  • 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

These compounds share the triazole core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-7-5-4-6-10(8(7)2)15-9(3)11(12(16)17)13-14-15/h4-6H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITFXKBRKYKSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(N=N2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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